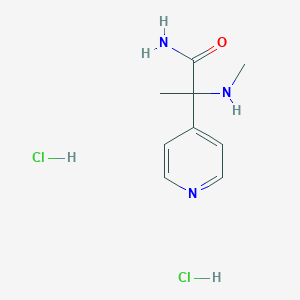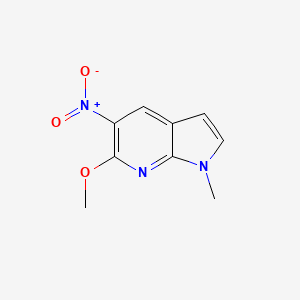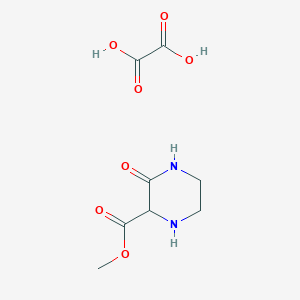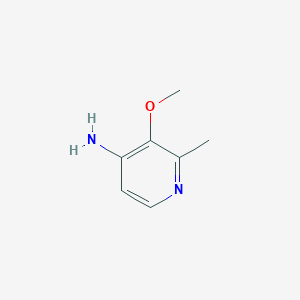
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride
Übersicht
Beschreibung
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, also known as MPD, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is often used as a reagent in biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride involves its ability to bind to specific receptors in the brain and nervous system. It has been shown to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses. By binding to this receptor, 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride can modulate the activity of the receptor and affect the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can enhance cognitive function. It has also been shown to have analgesic properties, and has been investigated as a potential treatment for chronic pain. Additionally, 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride in lab experiments is its ability to selectively bind to specific receptors, which can allow researchers to study the function of these receptors in detail. However, one limitation of using 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is that it can be difficult to synthesize, which can limit its availability for use in research.
Zukünftige Richtungen
Future research on 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride could focus on its potential as a treatment for various neurological and inflammatory diseases. Additionally, further investigation into its mechanism of action could lead to a better understanding of the role of the nicotinic acetylcholine receptor in various physiological processes. Finally, the development of more efficient synthesis methods for 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride could increase its availability for use in research.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a substrate for enzyme assays, and as a tool for studying the function of various proteins. It has been used in the study of the nervous system, specifically in the investigation of the role of the neurotransmitter acetylcholine in various physiological processes.
Eigenschaften
IUPAC Name |
2-(methylamino)-2-pyridin-4-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-9(11-2,8(10)13)7-3-5-12-6-4-7;;/h3-6,11H,1-2H3,(H2,10,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBYSOHVPDILJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)N)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















